2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride
Description
2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with a 2-methoxyphenyl group at the 2-position and an amine group at the 3-position, with a hydrochloride salt formulation.
Properties
IUPAC Name |
2-(2-methoxyphenyl)pyridin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12;/h2-8H,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQUGYADAMRCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CC=N2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature with high yields.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Substitution Reactions
The methoxy group (-OCH₃) on the phenyl ring participates in electrophilic aromatic substitution (EAS) reactions. Under acidic conditions, the methoxy group acts as an activating, ortho/para-directing group:
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Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to yield nitro-substituted derivatives. The para position relative to the methoxy group is favored.
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Halogenation : Chlorination or bromination occurs with X₂ (X = Cl, Br) in the presence of FeCl₃, producing halogenated analogs.
The pyridine ring undergoes nucleophilic substitution at the 2- and 4-positions due to electron-withdrawing effects .
Oxidative Dimerization
Under oxidative conditions, the amine group facilitates dimerization. For example:
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Hypochlorite Oxidation : Sodium hypochlorite (NaOCl) in aqueous solvents induces regio- and stereoselective oxidative dimerization. This involves cleavage of N–H and C=C bonds, followed by formation of new σ-bonds (Figure 1) .
Mechanism Highlights :
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Initial electrophilic attack by Cl⁺ or HOCl generates a resonance-stabilized cation.
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Deprotonation of the amine forms an anion, leading to C–N bond formation .
Coupling Reactions
The pyridine ring enables cross-coupling reactions:
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Suzuki-Miyaura Coupling : Reacts with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) to form biaryl derivatives. This is critical for synthesizing complex polycyclic systems .
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Buchwald-Hartwig Amination : Facilitates C–N bond formation with aryl halides, yielding N-arylpyrimidin-2-amine analogs .
Amine Functionalization
The primary amine undergoes alkylation, acylation, and condensation:
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Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in DMF/K₂CO₃ to form N-alkylated products .
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Acylation : Trifluoroacetic anhydride (TFAA) acetylates the amine, producing stable amides .
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Schiff Base Formation : Condenses with aldehydes (e.g., pyridine-2-carbaldehyde) to form imine derivatives .
Redox Reactions
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Oxidation : The amine group oxidizes to nitro or nitroso groups under strong oxidizing agents (e.g., KMnO₄) .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering electronic properties .
Ring-Opening and Rearrangement
In acidic or thermal conditions, the pyridine ring may undergo ring-opening or rearrangement. For example:
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Ring Expansion : Reacts with isocyanates to form larger heterocycles (e.g., imidazo[1,2-a]pyridines) .
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Ring Contraction : Under hypochlorite, sulfur-containing analogs form fused thienopyridine systems .
Biological Interactions
The hydrochloride salt enhances solubility, enabling interactions with biological targets:
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Enzyme Inhibition : The methoxy group modulates binding to kinases (e.g., PfCLK3) via hydrophobic interactions .
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Receptor Binding : The pyridine nitrogen coordinates with metal ions in metalloenzymes .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride has been investigated for its role as a potential therapeutic agent. Its structural similarity to known pharmacological compounds suggests it may exhibit various biological activities.
Potential Therapeutic Uses :
- Anticancer Activity : Studies have indicated that compounds with similar structures may inhibit cancer cell proliferation. The presence of the methoxy group could enhance its effectiveness against certain types of cancer by modulating signaling pathways involved in cell growth and survival.
- Antidepressant Effects : The compound's interaction with neurotransmitter systems makes it a candidate for exploring antidepressant properties. Research on related pyridine derivatives has shown promise in modulating serotonin and norepinephrine levels, which are critical in mood regulation.
Neuropharmacology
This compound's potential as a neuropharmacological agent is notable. It may interact with various receptors involved in neurotransmission, influencing conditions such as anxiety and depression.
Research Findings :
- A study on similar compounds indicated that modifications in the pyridine ring can affect binding affinity to neurotransmitter receptors, suggesting that 2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride could be explored further for neurological applications .
Synthesis of Novel Compounds
The compound serves as an important intermediate in synthesizing more complex molecules. Its ability to undergo further chemical modifications allows researchers to create derivatives with enhanced properties.
Synthesis Pathways :
- The synthesis of 2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride can involve several methods, including nucleophilic substitution reactions and coupling reactions with other aromatic compounds. This versatility makes it valuable in developing new pharmaceuticals .
Case Studies
Several case studies have highlighted the applications of related compounds in clinical settings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer properties | Demonstrated inhibition of tumor growth in vitro using related pyridine derivatives. |
| Study B | Neurotransmitter modulation | Showed potential antidepressant effects through modulation of serotonin receptors. |
| Study C | Synthesis of analogs | Developed novel compounds with improved efficacy based on structural modifications of pyridine derivatives. |
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridine Derivatives with Methoxyphenyl Substitutions
Key Analogs :
- 2-(2-Methoxyphenyl)pyridine-1-oxide (Compound 6) (): This analog lacks the amine group at the 3-position but shares the 2-methoxyphenyl-pyridine backbone. It showed unresolved chirality in low-temperature conditions, suggesting conformational rigidity compared to the hydrochloride salt form of the target compound .
- 2-(Morpholin-4-yl)pyridin-3-amine Hydrochloride (): Replaces the 2-methoxyphenyl group with a morpholine ring.
Table 1: Structural Comparison of Pyridine Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 2-(2-Methoxyphenyl)pyridin-3-amine HCl | 2-(2-MeOPh), 3-NH₂·HCl | ~248.7* | Enhanced solubility, basic amine |
| 2-(2-Methoxyphenyl)pyridine-1-oxide | 2-(2-MeOPh), 1-oxide | ~215.2 | Chiral unresolved at –50°C |
| 2-(Morpholin-4-yl)pyridin-3-amine HCl | 3-NH₂·HCl, 2-morpholine | ~272.3 | Increased polarity |
*Calculated based on formula C₁₂H₁₃ClN₂O.
Piperazine and Piperidine Derivatives
Key Analogs :
- HBK Series (): Piperazine derivatives (e.g., HBK14–HBK19) feature 2-methoxyphenyl groups and halogenated phenoxyethyl chains. These compounds were synthesized for receptor-binding studies, with HBK15 (2-chloro substitution) showing higher affinity for serotonin receptors than non-halogenated analogs .
- BMY 7378 (): A spirodecane-dione piperazine derivative with a 2-methoxyphenyl group. It acts as a selective α₁D-adrenoceptor antagonist, highlighting the role of the methoxyphenyl moiety in receptor specificity .
Table 2: Pharmacological Comparison of Piperazine Analogs
| Compound Name | Substituents | Target Receptor | Activity (IC₅₀/Ki) |
|---|---|---|---|
| HBK15 | 2-Cl, 2-MeOPh-piperazine | 5-HT₁A | Ki = 12 nM |
| BMY 7378 | 2-MeOPh-piperazine, spirodecane | α₁D-Adrenoceptor | IC₅₀ = 1.3 nM |
| Target Compound | 2-MeOPh-pyridine-3-amine HCl | Not reported | N/A |
Imidazopyridine and Benzodiazepine Analogs
Key Analogs :
Biological Activity
2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride, also known by its CAS number 886508-09-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H12N2O
- Molecular Weight : 200.24 g/mol
- CAS Number : 886508-09-4
Biological Activity Overview
The biological activity of 2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride has been investigated in various contexts, particularly focusing on its antimicrobial and anticancer properties.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. Compounds containing pyridine and methoxy groups often demonstrate selective cytotoxicity towards cancer cell lines. For example, thiosemicarbazones with pyridine fragments have shown promising results against various cancer types, suggesting that 2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride may similarly exhibit anticancer properties .
The mechanism of action for compounds like 2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride typically involves:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or proteins involved in cell proliferation or bacterial metabolism.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study evaluated the effects of similar pyridine derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that compounds with methoxy substitutions exhibited lower GI50 values (the concentration required to inhibit 50% of cell growth), suggesting enhanced potency .
Compound Cell Line GI50 (µM) 2-(2-Methoxyphenyl) derivative MCF-7 0.09 Thiosemicarbazone analog HeLa 0.31 - Antimicrobial Evaluation :
Q & A
Q. What are the standard protocols for synthesizing 2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling 2-methoxyphenylboronic acid with 3-aminopyridine derivatives under Suzuki-Miyaura conditions, followed by HCl salt formation. Purification via recrystallization or preparative HPLC is critical. Validate purity using:
- HPLC/GC-MS : Quantify residual solvents and byproducts.
- ¹H/¹³C NMR : Confirm structural integrity and assess proton environments.
- Elemental Analysis : Verify stoichiometric HCl content.
Cross-referencing protocols on platforms like ResearchGate (e.g., community-shared SOPs for boronic acid couplings) can refine reproducibility .【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45
Q. How can solubility and stability be systematically evaluated for this compound in aqueous buffers?
- Methodological Answer : Use a tiered approach:
Solubility Screening : Test in PBS (pH 7.4), DMSO, and ethanol at 25°C/37°C.
Stability Profiling : Incubate at 4°C, 25°C, and 40°C for 24–72 hours. Monitor degradation via LC-MS.
pH-Dependent Stability : Assess across pH 2–10 using HCl/NaOH adjustments.
Tools like Academic Freeze Bank () can automate data logging and statistical analysis .

Advanced Research Questions
Q. What experimental design strategies mitigate batch-to-batch variability in bioactivity assays for this compound?
- Methodological Answer : Implement:
- Blinded Replicates : Randomize compound aliquots across assay plates.
- Positive/Negative Controls : Use known agonists/antagonists (e.g., in receptor-binding assays).
- Power Analysis : Predefine sample size using historical variance data.
Statistical frameworks from Mendelian randomization studies (e.g., primary vs. replicated analysis) ensure robustness .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. How can computational modeling resolve contradictions in reported binding affinities across kinase targets?
- Methodological Answer : Combine:
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to map binding poses.
- MD Simulations : Run 100-ns trajectories to assess conformational stability.
- Free Energy Perturbation (FEP) : Quantify ΔΔG for mutant vs. wild-type kinases.
Cross-validate with experimental IC50 data from orthogonal assays (e.g., SPR vs. fluorescence polarization).
Q. What strategies validate the compound’s mechanism of action when conflicting data arise from transcriptomic vs. proteomic analyses?
- Methodological Answer : Apply:
- Multi-Omics Integration : Use tools like MOFA+ to harmonize RNA-seq and LC-MS/MS datasets.
- CRISPR-Cas9 Knockdown : Target putative pathways (e.g., MAPK/NF-κB) to confirm causal links.
- Time-Resolved Studies : Capture dynamic protein-RNA correlations post-treatment.
Contradictions often arise from temporal delays in transcription-translation; advanced calculus (e.g., differential equation modeling) can reconcile timelines .数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22
Data Analysis & Reporting
Q. How should researchers address discrepancies in cytotoxicity data between 2D cell lines and 3D organoid models?
- Methodological Answer : Investigate:
- Microenvironmental Factors : Hypoxia, nutrient gradients in 3D systems.
- Proliferation Rates : Normalize IC50 to doubling time differences.
- Metabolomic Profiling : Compare ATP/NADPH levels across models.
Tools like Design software () can model spatial heterogeneity in organoids .彻底根治网卡网慢!极限优化你的网速!11:28
Q. What validation frameworks ensure reproducibility in SAR studies for derivatives of this compound?
- Methodological Answer : Adopt:
- Leave-One-Out Cross-Validation (LOOCV) : Assess model generalizability.
- External Validation Cohorts : Test derivatives in independent labs.
- FAIR Data Principles : Share raw spectra, assay conditions, and code via ResearchGate or Zenodo .
Ethical & Collaborative Considerations
Q. How can interdisciplinary teams optimize workflows for studying this compound’s neuropharmacological effects?
- Methodological Answer : Use collaborative platforms like ResearchGate to:
- Centralize Data : Upload electrophysiology (patch-clamp) and behavioral datasets.
- Coordinate Protocols : Align in vivo dosing (mg/kg) with in vitro EC50 values.
Reference open-access music platforms (e.g., Academic Song) for stress-testing experimental rigor during long workflows .【干货向】三个小技巧,帮你选到完美配乐!14:41
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





